molecular formula C12H14F2N2 B13050681 4-((1S)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile

4-((1S)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile

Cat. No.: B13050681
M. Wt: 224.25 g/mol
InChI Key: DXWQFFLMIMKLGC-LBPRGKRZSA-N
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Description

4-((1S)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile is a chiral chemical intermediate of significant interest in advanced research and development, particularly for the synthesis of novel active compounds. Its structure integrates a stereodefined aminopentyl side chain with a 2,6-difluorobenzonitrile core, a scaffold recognized for its utility in creating molecules with potent biological activity . The 2,6-difluorobenzonitrile moiety is a key precursor in the production of high-efficiency, low-toxicity benzoylurea pesticides and herbicide intermediates, suggesting this compound's potential application in the development of next-generation agrochemicals . In pharmaceutical research, the presence of the chiral center and the fluorinated aromatic system makes this compound a valuable building block for medicinal chemistry. It is designed for use in the exploration and construction of candidate drugs, where the specific stereochemistry can be critical for target selectivity and metabolic stability. Researchers employ this intermediate in projects aimed at modulating biological pathways, with its mechanism of action being intrinsically linked to the final molecule it is used to create. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C12H14F2N2

Molecular Weight

224.25 g/mol

IUPAC Name

4-[(1S)-1-aminopentyl]-2,6-difluorobenzonitrile

InChI

InChI=1S/C12H14F2N2/c1-2-3-4-12(16)8-5-10(13)9(7-15)11(14)6-8/h5-6,12H,2-4,16H2,1H3/t12-/m0/s1

InChI Key

DXWQFFLMIMKLGC-LBPRGKRZSA-N

Isomeric SMILES

CCCC[C@@H](C1=CC(=C(C(=C1)F)C#N)F)N

Canonical SMILES

CCCCC(C1=CC(=C(C(=C1)F)C#N)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1S)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzonitrile and (S)-1-aminopentane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., ethanol or methanol) and a catalyst (e.g., palladium on carbon) to facilitate the coupling reaction.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 4-((1S)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness, often incorporating advanced technologies such as automated reactors and in-line monitoring systems.

Chemical Reactions Analysis

Types of Reactions

4-((1S)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzonitriles.

Scientific Research Applications

Medicinal Chemistry

4-((1S)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile has shown promise as a scaffold for developing receptor tyrosine kinase inhibitors. These inhibitors are crucial in cancer therapy as they target pathways involved in tumor growth and metastasis. Research indicates that derivatives of this compound can inhibit specific kinases, thus potentially serving as therapeutic agents against various cancers .

Neuropharmacology

Studies have suggested that compounds similar to 4-((1S)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile exhibit neuroprotective effects. They may modulate neurotransmitter systems and could be explored for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier due to its lipophilic nature enhances its potential as a neuropharmaceutical .

Polymer Chemistry

The compound can be utilized in the synthesis of advanced polymers where fluorinated compounds play a crucial role in enhancing thermal stability and chemical resistance. Its incorporation into polymer matrices can lead to materials with superior mechanical properties suitable for high-performance applications .

Coatings and Adhesives

Due to its chemical stability and resistance to solvents, 4-((1S)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile can be used in formulating coatings and adhesives that require durability under harsh environmental conditions. This application is particularly relevant in industries such as aerospace and automotive .

Case Studies

StudyFocusFindings
Inhibition of Receptor Tyrosine Kinases Cancer TherapyDemonstrated effective inhibition of specific kinases associated with tumor growth .
Neuroprotective Effects NeuropharmacologyIndicated potential benefits in models of neurodegenerative diseases .
Polymer Development Material ScienceEnhanced properties of fluorinated polymers leading to improved performance metrics .

Mechanism of Action

The mechanism of action of 4-((1S)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1S)-1-Aminopentyl)-2,6-difluorobenzamide
  • 4-((1S)-1-Aminopentyl)-2,6-difluorobenzylamine
  • 4-((1S)-1-Aminopentyl)-2,6-difluorobenzaldehyde

Uniqueness

4-((1S)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

4-((1S)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile, with the CAS number 1270044-36-4, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H14_{14}F2_2N2_2
  • Molecular Weight : 224.25 g/mol
  • Purity : Typically ≥ 95% in commercial samples.

Biological Activity

Research indicates that compounds similar to 4-((1S)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile exhibit various biological activities:

  • Antidepressant Effects : Some studies suggest that related compounds have shown potential in alleviating symptoms of depression by modulating neurotransmitter levels.
  • Antinociceptive Properties : There is evidence that this class of compounds may have pain-relieving effects.
  • Neuroprotective Effects : Similar structures have been implicated in protecting neuronal cells from damage.

Study 1: Neurotransmitter Modulation

A study published in a peer-reviewed journal examined the effects of compounds structurally similar to 4-((1S)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile on neurotransmitter levels in rodent models. The findings indicated a significant increase in serotonin and dopamine levels, suggesting an antidepressant-like effect.

Study 2: Pain Relief Mechanism

Another investigation focused on the antinociceptive properties of related compounds. The study utilized various pain models and demonstrated that these compounds could significantly reduce pain responses through modulation of pain pathways.

Study 3: Cellular Protection

Research exploring the neuroprotective effects highlighted that derivatives of this compound could protect neurons from oxidative stress-induced apoptosis. This was attributed to the compound's ability to enhance antioxidant defenses within neuronal cells.

Data Tables

Property Value
Molecular FormulaC12_{12}H14_{14}F2_{2}N2_{2}
Molecular Weight224.25 g/mol
Purity≥ 95%
CAS Number1270044-36-4
Biological Activity Effect Observed
Neurotransmitter ModulationIncreased serotonin and dopamine levels
Antinociceptive PropertiesReduced pain responses
Neuroprotective EffectsProtection against oxidative stress

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-((1S)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile, and how can enantiomeric purity be ensured during synthesis?

  • Methodological Answer: Asymmetric synthesis using chiral catalysts or auxiliaries is often employed to achieve the (1S)-configuration. Enantiomeric purity can be validated via chiral HPLC or polarimetry. For structural confirmation, X-ray crystallography with Flack parameter analysis is critical to determine absolute stereochemistry . Intermediate steps may involve protecting group strategies for the amine moiety to prevent racemization .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound’s structure?

  • Methodological Answer: High-resolution NMR (e.g., 19F^{19}\text{F} and 13C^{13}\text{C}) is used to confirm substituent positions and fluorine environments . Single-crystal X-ray diffraction (SCXRD) provides definitive stereochemical assignment, with refinement protocols addressing bond-length uncertainties (e.g., constrained C–C bond models) . Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. How does the compound’s fluorinated aromatic ring influence its physicochemical properties?

  • Methodological Answer: The 2,6-difluoro substitution enhances electron-withdrawing effects, increasing the benzonitrile group’s electrophilicity. Computational methods (DFT) predict altered dipole moments and solubility profiles, which can be experimentally validated via logP measurements and thermal analysis (DSC/TGA) .

Advanced Research Questions

Q. What strategies are employed to analyze the compound’s bioactivity, particularly its interaction with biological targets?

  • Methodological Answer: Molecular docking studies (e.g., AutoDock Vina) model interactions with proposed targets, such as enzymes or receptors. In vitro assays (e.g., enzyme inhibition or cell viability) validate activity, while SAR studies explore modifications to the aminopentyl chain for enhanced potency . Synchrotron-based crystallography may resolve binding modes in protein-ligand complexes .

Q. How can researchers resolve contradictions in crystallographic data when determining the absolute configuration of 4-((1S)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile?

  • Methodological Answer: Discrepancies in bond-length refinement (e.g., C–C bond instability) are addressed using Bayesian statistical analysis of Bijvoet differences. Anomalous dispersion methods (e.g., Cu-Kα radiation) combined with Flack parameter optimization (near 0 or 1) confirm the S-configuration . Multi-model refinement protocols improve stability in problematic datasets .

Q. What advanced analytical methods are suitable for detecting trace impurities or degradation products in synthesized batches?

  • Methodological Answer: LC-MS/MS with ion-trap detectors identifies low-abundance impurities. For fluorinated byproducts, 19F^{19}\text{F}-NMR offers specificity. Accelerated stability studies (ICH guidelines) under varied pH/temperature conditions coupled with HPLC-UV monitor degradation pathways .

Q. How does the compound’s stereochemistry impact its pharmacokinetic profile, and what in vivo models are appropriate for testing?

  • Methodological Answer: The (1S)-aminopentyl chain influences metabolic stability (e.g., CYP450 interactions). Radiolabeled analogs (e.g., 14C^{14}\text{C}) track absorption/distribution in rodent models. Microsomal assays (liver S9 fractions) assess phase I/II metabolism, while chiral HPLC quantifies enantiomer-specific clearance .

Notes

  • Avoid abbreviations; use full chemical names and IUPAC descriptors.
  • References exclude non-academic sources (e.g., ).
  • Methodological rigor aligns with peer-reviewed protocols in crystallography, synthesis, and bioactivity analysis.

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